6,6'-dimethyl-5-nitro-2,3'-biquinoline
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Overview
Description
6,6’-dimethyl-5-nitro-2,3’-biquinoline is a heterocyclic aromatic compound that belongs to the biquinoline family It is characterized by the presence of two quinoline units connected at the 2 and 3 positions, with additional methyl groups at the 6 and 6’ positions and a nitro group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-dimethyl-5-nitro-2,3’-biquinoline typically involves multi-step organic reactions. One common method includes the nitration of 6,6’-dimethyl-2,3’-biquinoline using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure selective nitration at the 5 position.
Industrial Production Methods
Industrial production of 6,6’-dimethyl-5-nitro-2,3’-biquinoline may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6,6’-dimethyl-5-nitro-2,3’-biquinoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the quinoline rings, due to the electron-withdrawing effect of the nitro group.
Oxidation: Oxidative reactions can occur at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6,6’-dimethyl-5-amino-2,3’-biquinoline.
Substitution: Various substituted derivatives depending on the electrophile used.
Oxidation: 6,6’-dimethyl-5-nitro-2,3’-biquinoline carboxylic acid or aldehyde derivatives.
Scientific Research Applications
6,6’-dimethyl-5-nitro-2,3’-biquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 6,6’-dimethyl-5-nitro-2,3’-biquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to intercalate into DNA and disrupt cellular processes is also a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6,6’-dimethyl-2,3’-biquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-nitro-2,3’-biquinoline: Lacks the methyl groups, which can affect its solubility and reactivity.
6,6’-dimethyl-5-amino-2,3’-biquinoline: The amino group provides different chemical properties compared to the nitro group.
Uniqueness
6,6’-dimethyl-5-nitro-2,3’-biquinoline is unique due to the presence of both methyl and nitro groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-methyl-2-(6-methylquinolin-3-yl)-5-nitroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-12-3-6-17-14(9-12)10-15(11-21-17)18-8-5-16-19(22-18)7-4-13(2)20(16)23(24)25/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIMWLPDGWKXQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CN=C2C=C1)C3=NC4=C(C=C3)C(=C(C=C4)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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